molecular formula C14H25NO5 B13522519 tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13522519
M. Wt: 287.35 g/mol
InChI Key: HIOLCUTXYPDJOM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy-substituted propyl chain, and a methoxy-oxo moiety. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. The Boc group enhances stability during synthetic processes, while the hydroxy and methoxy-oxo functionalities contribute to its polarity and reactivity, making it suitable for further derivatization.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10-11,16H,5-9H2,1-4H3

InChI Key

HIOLCUTXYPDJOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate or related piperidine derivatives, which are functionalized to introduce the hydroxy-methoxy-oxopropyl moiety at the 3-position of the piperidine ring.

Protection of Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting 3-(4-piperidinyl)propanol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or under neutral conditions in dichloromethane or ethanol solvents.

Reaction Step Reagents/Conditions Yield Notes
Boc protection of 3-(4-piperidinyl)propanol Di-tert-butyl dicarbonate, NaOH (2N), 1,4-dioxane, 0 °C to RT, 12-16 h 82-88% Purification by silica gel chromatography; clear oil product
Boc protection in dichloromethane Di-tert-butyl dicarbonate, RT, 2 h 88% Direct chromatography, clear oil product

This step yields tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key intermediate for further functionalization.

Introduction of the 3-(1-hydroxy-3-methoxy-3-oxopropyl) Side Chain

The critical step involves functionalizing the piperidine ring at the 3-position with a 1-hydroxy-3-methoxy-3-oxopropyl group. Literature indicates that this can be accomplished by alkylation or acylation reactions using methyl 3-methoxyacrylate or similar electrophiles under controlled low-temperature conditions.

Reaction Step Reagents/Conditions Yield Notes
Alkylation with methyl 3-methoxyacrylate Potassium tert-butoxide (1.6 M in THF), THF solvent, -78 °C to 0 °C, then methyl 3-methoxyacrylate dropwise ~117% (crude mixture) Followed by purification via flash chromatography; mixture of regioisomers formed
Subsequent palladium-catalyzed coupling Pd catalyst, cesium carbonate, 1,4-dioxane, 100 °C, 3 h 84% Used for further elaboration of the side chain

This sequence leads to intermediates bearing the methoxy and oxopropyl functionalities, which can be converted to the desired hydroxy derivative by reduction or hydrolysis.

Reduction and Hydrolysis

The oxo group in the side chain is typically reduced to the hydroxy group using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) under inert atmosphere at low temperatures (-78 °C to 0 °C). Hydrolysis steps may also be employed to convert esters or protected groups to free hydroxy functionalities.

Reaction Step Reagents/Conditions Yield Notes
Reduction of keto group Diisobutylaluminium hydride, dichloromethane, -78 °C to 0 °C, 2 h, inert atmosphere Not specified Controlled reduction to alcohol
Hydrolysis of esters Acid or base catalysis, aqueous conditions Not specified Conversion to free hydroxy acid or alcohol

These steps finalize the synthesis of tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate with the desired substitution pattern.

Step No. Reaction Type Starting Material Reagents & Conditions Yield (%) Product Description
1 Boc Protection 3-(4-piperidinyl)propanol Di-tert-butyl dicarbonate, NaOH, 1,4-dioxane, 0 °C to RT, 12-16 h 82-88 tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
2 Alkylation tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate Potassium tert-butoxide, THF, -78 °C to 0 °C, methyl 3-methoxyacrylate ~117 (crude) Mixture of methoxy-oxopropyl substituted piperidines
3 Pd-Catalyzed Coupling Alkylated intermediates Pd catalyst, cesium carbonate, 1,4-dioxane, 100 °C, 3 h 84 Further elaborated side chain derivatives
4 Reduction Keto intermediates Diisobutylaluminium hydride, DCM, -78 °C to 0 °C, inert atmosphere Not specified Hydroxy-substituted side chain
  • The preparation of this compound is a multi-step synthetic process relying heavily on the protection of the piperidine nitrogen with a tert-butoxycarbonyl group to ensure selectivity.

  • Key transformations include alkylation with methyl 3-methoxyacrylate under strong base and low temperature to introduce the methoxy-oxopropyl moiety, followed by palladium-catalyzed coupling reactions for further functionalization.

  • Reduction of the oxo group to the hydroxy group is efficiently achieved using diisobutylaluminium hydride under inert conditions, preserving the integrity of other sensitive groups.

  • Yields reported in literature vary from moderate to high (82-117% crude), with purification typically carried out by flash chromatography on silica gel.

  • The synthetic routes are well-documented and reproducible, providing a reliable method for preparing this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Piperidine Derivatives

CAS No. Compound Name Substituents Similarity Score Key Properties/Applications
877173-80-3 tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Ethoxy-oxopropanoyl (no hydroxy group) 0.97 Higher lipophilicity due to ethoxy; potential intermediate for lipophilic drug candidates
891494-65-8 tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate Methoxy-oxopropanoyl (no hydroxy group) 0.95 Enhanced solubility in polar solvents compared to ethoxy analogue; used in peptide synthesis
71233-25-5 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate Ethyl ester at position 4; ketone at position 3 0.94 Increased electrophilicity at ketone; applicable in cross-coupling reactions
1235439-55-0 tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate Aminoethyl group 0.96 Basic amino group enhances solubility in acidic media; precursor for amine-functionalized APIs
N/A () tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate Methoxy-oxoethyl and methylidene groups N/A Methylidene group enables Diels-Alder reactions; chiral center (R-configuration) for enantioselective synthesis

Key Observations:

Hydroxy Group Impact: The target compound’s 1-hydroxy group distinguishes it from analogues like 877173-80-3 and 891494-65-2.

Methoxy vs. Ethoxy : Replacing methoxy (891494-65-8) with ethoxy (877173-80-3) reduces polarity, favoring lipid membrane permeability in drug design .

Amino vs. Hydroxy Functionality: Amino-substituted derivatives (e.g., 1235439-55-0) exhibit basicity, enabling protonation in acidic environments, whereas the hydroxy group in the target compound may participate in ester hydrolysis or oxidation reactions .

Stereochemical Considerations : Compounds like the methylidene derivative in demonstrate how stereochemistry (e.g., R-configuration) and unsaturated bonds expand synthetic utility in cycloadditions .

Physicochemical and Spectroscopic Differences

  • Chromatographic Behavior : The methylidene-containing analogue () has an Rf value of 0.51 in 20% ethyl acetate/petroleum ether, reflecting moderate polarity. The target compound’s hydroxy group would likely reduce Rf due to increased polarity .
  • NMR Profiles :
    • 1H NMR : Methoxy groups in similar compounds resonate at δ 3.66–3.70 (singlet), while hydroxy protons typically appear as broad peaks at δ 1.5–5.0 depending on exchange rates. Methylidene protons (e.g., δ 4.75–4.82 in ) are absent in the target compound .
    • 13C NMR : Carbonyl carbons (e.g., δ 171.6 in ) are consistent across esters, but hydroxy-bearing carbons would show distinct shifts (δ 60–70) .

Biological Activity

tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with various functional groups, suggests potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H25NO5, with a molecular weight of 287.35 g/mol. The compound features a tert-butyl group, a hydroxyl group, and a methoxy-oxopropyl substituent, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Boiling PointNot available
DensityNot available
SolubilitySoluble in organic solvents

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors, particularly in relation to opioid receptors. This interaction suggests potential applications in pain management due to its analgesic properties while minimizing side effects associated with traditional opioids.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Case Studies

  • Analgesic Efficacy : A study focusing on the analgesic efficacy of piperidine derivatives highlighted the effectiveness of compounds similar to this compound in reducing pain responses in animal models. The findings indicated that these compounds could serve as viable alternatives to traditional pain relievers.
  • Antimicrobial Potential : In a comparative analysis involving various piperidine derivatives, compounds structurally similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further research into the specific mechanisms driving this activity .

Comparison with Related Compounds

The biological activity of this compound can be contextualized by comparing it with other piperidine derivatives.

Table 2: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesUnique Aspects
tert-butyl 4-(phenylamino)piperidine-1-carboxylatePiperidine ring with phenylamino substitutionKnown for potent analgesic properties
tert-butyl 3-(2-(benzyloxy)carbonylamino)-3-methoxypropanoateSimilar structure with additional benzyloxycarbonyl groupUsed as an intermediate in drug synthesis
tert-butyl 4-(N-methylpiperidin-4-carboxamide)Contains a piperidine ring with carboxamide groupExhibits different pharmacological profiles

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from tert-butyl-protected piperidine derivatives. Key steps include:

  • Functionalization of the piperidine ring : Alkylation or acylation reactions to introduce substituents like hydroxy and methoxy groups. Strong bases (e.g., NaH, KOt-Bu) and aprotic solvents (e.g., THF, CH₂Cl₂) are commonly used .
  • Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is often retained to stabilize the piperidine nitrogen during subsequent reactions .
  • Purification : Column chromatography or recrystallization is employed to isolate the product, monitored by TLC or HPLC .

Q. How is the compound characterized for structural validation?

A combination of spectroscopic and computational methods is used:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
  • InChI/SMILES : Canonical identifiers (e.g., InChI=1S/C13H24N2O3...) provide standardized structural representations .
  • X-ray crystallography : For resolving absolute configuration in chiral derivatives .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact. Respiratory protection if aerosolization occurs .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : In sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

  • Catalysis : Palladium or enzyme-mediated catalysis for stereoselective steps .

  • Temperature control : Low temperatures (−78°C) for kinetically controlled reactions; reflux for thermodynamic control .

  • Yield data from comparable syntheses :

    Reaction StepYield RangeKey Factors
    Boc protection85–95%Excess (Boc)₂O, DMAP catalyst
    Hydroxypropyl addition60–75%Steric hindrance at C3

Q. How do structural modifications influence biological activity?

  • Substituent effects :
    • Methoxy group : Enhances metabolic stability but may reduce solubility .
    • Hydroxy group : Critical for hydrogen bonding with targets (e.g., enzymes) .
  • Case study : Replacement of the methoxy group with fluorine in analogues increased blood-brain barrier penetration in neuropharmacological studies .

Q. What computational tools are effective for predicting reactivity and bioactivity?

  • Quantum chemical calculations : Gaussian or ORCA for transition-state modeling in stereoselective reactions .
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinases, GPCRs) .
  • Machine learning : ICReDD’s reaction path search algorithms integrate experimental data to predict optimal conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Source variability : Differences in assay conditions (e.g., pH, cell lines) can alter results. For example:

    StudyIC₅₀ (μM)Assay Type
    A0.5In vitro (HEK293)
    B5.2In vivo (mouse)
    • Recommendations : Normalize data using internal controls and validate with orthogonal assays (e.g., SPR, ITC) .

Q. Why do synthetic yields vary across literature reports?

  • Impurity profiles : Residual starting materials or by-products (e.g., de-Boc intermediates) skew yield calculations .
  • Stereochemical challenges : Racemization during steps involving chiral centers reduces enantiomeric purity .

Methodological Best Practices

Q. How to design experiments for scaling up synthesis?

  • Process optimization : Use flow chemistry for exothermic reactions to improve safety and reproducibility .
  • Green chemistry principles : Replace toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) .

Q. What strategies validate the compound’s role in drug discovery?

  • SAR studies : Synthesize analogues with modified substituents (e.g., replacing methoxy with ethoxy) to assess activity trends .
  • ADMET profiling : Evaluate permeability (Caco-2 assays), metabolic stability (microsomal assays), and toxicity (hERG inhibition) .

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